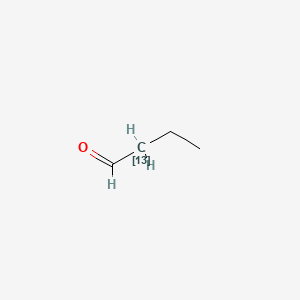

(213C)butanal

Description

Foundational Role of Isotopic Labeling in Chemical Mechanism Elucidation

Isotopic labeling is a powerful technique used in chemistry and biochemistry to trace the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org In this method, one or more atoms in a molecule of interest are replaced by an isotope of the same element, which can be either a stable or radioactive nuclide. wikipedia.orgcreative-proteomics.com This substitution creates a labeled compound that behaves chemically and biologically similarly to its unlabeled counterpart but possesses distinct nuclear properties that allow it to be tracked. creative-proteomics.com

The use of stable isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive. creative-proteomics.comsymeres.com These labeled compounds are indispensable for a wide range of applications, including the analysis of drug metabolites, agrochemical studies, and the development of sensitive analytical techniques. symeres.com By tracking the position of the isotopic label in the products of a reaction, researchers can deduce the sequence of bond-breaking and bond-forming events, thereby elucidating the reaction mechanism. wikipedia.orgias.ac.in This approach is especially crucial for studying degenerate rearrangements, where the reactant and product are chemically identical, a feat impossible to achieve without isotopic labeling. ias.ac.in

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to detecting and quantifying the presence of stable isotopes. wikipedia.org NMR can distinguish atoms with different gyromagnetic ratios, while MS detects the mass difference between isotopes. wikipedia.org Infrared spectroscopy, which detects differences in vibrational modes, can also be employed. wikipedia.org

Rationale for Research on (2-¹³C)n-Butanal and Other Carbon-13 Isotopomers

The specific placement of a carbon-13 label within a molecule like n-butanal allows for detailed investigation into the transformations of the carbon backbone during chemical reactions. acs.org Research on (2-¹³C)n-butanal and other carbon-13 isotopomers is driven by the need to understand complex reaction mechanisms, particularly in catalysis and metabolic studies. acs.orgnih.gov For instance, in the partial oxidation of n-butane to maleic acid, the use of ¹³C-labeled molecules has been critical in clarifying the nature of hydrocarbon backbone transformations. acs.org

Furthermore, the study of ¹³C-labeled compounds contributes to the broader field of metabolic flux analysis (MFA). nih.gov ¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govplos.org By feeding cells a ¹³C-labeled substrate and analyzing the labeling patterns in the resulting metabolites, researchers can map out the flow of carbon through the metabolic network. nih.gov This information is crucial for metabolic engineering, where the goal is to optimize the production of desired chemicals by microorganisms. nih.gov

Overview of Key Research Domains and Methodological Approaches

The study of (2-¹³C)n-butanal and other carbon-13 labeled compounds spans several key research domains and employs a variety of sophisticated methodological approaches.

Key Research Domains:

Mechanistic and Kinetic Studies: Isotopic labeling with ¹³C is fundamental to elucidating reaction mechanisms and kinetics. symeres.com It allows researchers to trace the path of carbon atoms, providing direct evidence for proposed reaction intermediates and transition states. symeres.comias.ac.in

Metabolic Engineering and Flux Analysis: In this field, ¹³C-labeled substrates are used to map and quantify the flow of carbon through cellular metabolic pathways. nih.govplos.org This is essential for understanding and engineering microbial metabolism for the production of biofuels and other valuable chemicals. nih.gov

Spectroscopy: The use of ¹³C-labeled compounds is central to NMR and MS studies. wikipedia.orgsymeres.com In NMR, the ¹³C label provides a specific probe to study molecular structure and dynamics. symeres.com In MS, the mass difference introduced by the ¹³C label allows for precise quantification and identification of molecules in complex mixtures. symeres.com

Environmental and Agrochemical Research: Stable isotopes like ¹³C are used to trace the fate of agrochemicals in the environment, providing insights into their persistence and degradation pathways. symeres.com

Methodological Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a primary tool for analyzing ¹³C-labeled compounds. It provides information about the chemical environment of each carbon atom in a molecule. docbrown.info The chemical shifts in a ¹³C NMR spectrum are indicative of the different electronic environments of the carbon atoms. docbrown.info For unlabeled butanal, four distinct signals are observed in the ¹³C NMR spectrum, corresponding to the four different carbon environments. docbrown.info

Mass Spectrometry (MS): MS is used to determine the isotopic composition of molecules by measuring their mass-to-charge ratio. wikipedia.orgsymeres.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to separate and analyze ¹³C-labeled metabolites. nih.gov

Chemical Synthesis: The synthesis of specifically labeled compounds like (2-¹³C)n-butanal is a critical first step. This often involves using commercially available ¹³C-containing precursors in a multi-step synthesis. symeres.com A versatile approach involves the synthesis of ¹³C₂-labeled calcium carbide from elemental ¹³C, which can then be used to generate labeled acetylene (B1199291) as a universal building block. researchgate.net

The following table provides the characteristic ¹³C NMR chemical shifts for unlabeled n-butanal, which serve as a reference for studies involving its isotopomers.

| Carbon Atom | Chemical Shift (ppm) |

| CH₃ | 13.7 |

| -CH₂- (C3) | 15.7 |

| -CH₂- (C2) | 45.8 |

| CHO | 202.8 |

| Data sourced from docbrown.info |

This foundational knowledge of n-butanal's spectroscopic properties is essential for interpreting the results of experiments using its carbon-13 labeled variants.

Structure

3D Structure

Properties

Molecular Formula |

C4H8O |

|---|---|

Molecular Weight |

73.10 g/mol |

IUPAC Name |

(213C)butanal |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3+1 |

InChI Key |

ZTQSAGDEMFDKMZ-LBPDFUHNSA-N |

Isomeric SMILES |

CC[13CH2]C=O |

Canonical SMILES |

CCCC=O |

Origin of Product |

United States |

Precision Synthesis of Carbon 13 Labeled N Butanal and Its Precursors

Strategies for Regiospecific ¹³C-Labeling in Aldehyde Synthesis

Organoborane Chemistry for Carbon-13 Aldehyde Production

Organoborane chemistry offers a versatile and effective method for the synthesis of ¹³C-labeled aldehydes. slideshare.netacs.org This approach leverages the hydroboration of alkenes followed by carbonylation with ¹³C-labeled carbon monoxide or other ¹³C-containing reagents. slideshare.net The key to this strategy is the highly regioselective nature of the hydroboration reaction, which allows for the precise placement of the boron atom, and subsequently, the introduced ¹³C-labeled carbonyl group.

A general pathway involves the hydroboration of an appropriate alkene, such as propene, with a borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN). journals.co.za The resulting organoborane can then be reacted with ¹³C-labeled carbon monoxide under specific conditions, often involving a hydride transfer agent, to form the ¹³C-labeled aldehyde. slideshare.net The reaction proceeds through the migration of an alkyl group from the boron to the carbon of the carbonyl group.

Table 1: Key Reactions in Organoborane-based Aldehyde Synthesis

| Reaction Step | Description | Key Reagents |

| Hydroboration | Addition of a B-H bond across an alkene's double bond. | 9-BBN, Dicyclohexylborane |

| Carbonylation | Insertion of a ¹³C-labeled carbon monoxide molecule. | ¹³CO |

| Reductive Workup | Conversion of the intermediate to the final aldehyde. | Hydride reducing agents |

This table summarizes the fundamental steps involved in the synthesis of aldehydes using organoborane chemistry.

Research has demonstrated the successful application of organoborane chemistry for the synthesis of various ¹³C-labeled aldehydes, carboxylic acids, and alcohols. acs.org The choice of borane reagent can influence the regioselectivity and reactivity of the process. wikipedia.org For instance, 9-BBN is known for its high regioselectivity with a wide range of alkenes. wikipedia.org

Multi-Step Synthetic Routes Incorporating ¹³C-Tagged Synthons

Multi-step synthetic pathways provide a highly controllable, albeit often longer, approach to producing [2-¹³C]butanal. savemyexams.com These routes rely on the use of a "synthon," a structural unit within a molecule that is formed or assembled by a known or conceivable synthetic operation, which already contains the ¹³C label at the desired position.

A plausible retrosynthetic analysis for [2-¹³C]butanal would start by disconnecting the C1-C2 bond, suggesting a precursor that already contains the C2-C3-C4 fragment with the label at the future C2 position. For example, a ¹³C-labeled Grignard reagent or organolithium compound could be reacted with an appropriate electrophile to construct the carbon skeleton.

One potential route could involve:

Starting Material: A ¹³C-labeled ethyl halide (e.g., [1-¹³C]bromoethane).

Grignard Formation: Conversion of the labeled ethyl halide to its corresponding Grignard reagent.

Coupling Reaction: Reaction of the Grignard reagent with an appropriate two-carbon electrophile, such as acetaldehyde (B116499), to form 2-butanol (B46777) with the ¹³C label at the C2 position.

Oxidation: Mild oxidation of the resulting [2-¹³C]2-butanol to yield [2-¹³C]butanal. orgsyn.org

The success of such a multi-step synthesis hinges on the careful selection of reactions and protecting groups to ensure that the ¹³C label remains in the desired position throughout the sequence. libretexts.orglibretexts.org

Table 2: Example of a Multi-Step Synthetic Pathway

| Step | Reactants | Product | Reaction Type |

| 1 | [1-¹³C]Bromoethane, Mg | [1-¹³C]Ethylmagnesium bromide | Grignard formation |

| 2 | [1-¹³C]Ethylmagnesium bromide, Acetaldehyde | [2-¹³C]2-Butanol | Nucleophilic addition |

| 3 | [2-¹³C]2-Butanol | [2-¹³C]Butanal | Oxidation |

This table illustrates a hypothetical multi-step synthesis for [2-¹³C]butanal.

Isotopic Enrichment Methodologies for Butanal Precursors

The production of highly enriched ¹³C-labeled compounds often begins with the enrichment of simpler precursor molecules. Various physical and chemical methods are employed to increase the isotopic abundance of ¹³C in starting materials.

Common methods for isotopic enrichment include:

Gaseous Diffusion: This technique separates isotopes based on their different rates of diffusion through a porous membrane. It is most effective for lighter elements. isotopes.gov

Gas Centrifugation: This method utilizes the mass difference between isotopes for separation in a rapidly rotating cylinder. It is a cost-effective method for a range of isotopes. isotopes.gov

Electromagnetic Separation: In this process, ions of different isotopes are separated based on their mass-to-charge ratio as they pass through a magnetic field. While capable of producing high purities, it is a low-throughput and costly technique. isotopes.gov

Laser Isotope Separation: This method uses lasers tuned to excite one isotope, allowing for its separation from others. isotopes.gov

Chemical Exchange: This technique relies on the slight differences in chemical equilibrium for different isotopes in exchange reactions. google.com

Once a simple precursor is enriched, this isotopic label can be carried through a synthetic sequence. For instance, ¹³C-enriched carbon dioxide can be a starting point for synthesizing a variety of labeled organic molecules. In the context of butanal synthesis, an enriched precursor like [¹³C]ethanol or a [¹³C]acetyl-CoA derivative could be utilized in biosynthetic or chemo-enzymatic pathways. rsc.orgmdpi.com The choice of enrichment method depends on the target isotope, the desired level of enrichment, and economic considerations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical tool for determining the position and extent of isotopic labeling in the final product and its precursors. nih.govnih.gov

Advanced Spectroscopic Characterization of Carbon 13 Labeled N Butanal Isotopomers

High-Resolution ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy is a cornerstone technique for the direct observation of the carbon skeleton of organic molecules. In the context of ¹³C-labeled n-butanal, it provides unambiguous information regarding the position of the isotopic label and offers detailed insights into the electronic environment and connectivity of each carbon atom.

Detailed Chemical Shift Analysis and Environmental Correlation, including specific carbon environments and characteristic chemical shifts

The ¹³C NMR spectrum of n-butanal displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is primarily influenced by hybridization and the proximity of electronegative atoms.

The aldehydic carbon (C1) is the most deshielded, appearing far downfield at approximately 202.8 ppm. ucl.ac.uk This significant downfield shift is attributed to both its sp² hybridization and the strong electron-withdrawing effect of the double-bonded oxygen atom. organicchemistrydata.org The C2 carbon, which is alpha to the carbonyl group, resonates at around 45.8 ppm. The influence of the electronegative oxygen diminishes with distance along the alkyl chain, resulting in the C3 and C4 carbons appearing progressively upfield at approximately 15.7 ppm and 13.7 ppm, respectively. ucl.ac.uk This predictable trend allows for the confident assignment of each signal in the spectrum. The use of ¹³C-labeled butanal isotopomers, for instance [1-¹³C]butanal or [4-¹³C]butanal, would result in a dramatic enhancement in the intensity of the signal corresponding to the labeled position, confirming these assignments.

Table 1: Characteristic ¹³C NMR Chemical Shifts for n-Butanal

| Carbon Atom | Label | Chemical Environment | Typical Chemical Shift (δ) in ppm |

| C1 | d | CH₃CH₂CH₂C HO | 202.8 ucl.ac.uk |

| C2 | c | CH₃CH₂C H₂CHO | 45.8 ucl.ac.uk |

| C3 | b | CH₃C H₂CH₂CHO | 15.7 ucl.ac.uk |

| C4 | a | C H₃CH₂CH₂CHO | 13.7 ucl.ac.uk |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm, typically in a CDCl₃ solvent. ucl.ac.uk

Spin-Spin Coupling Constant (J-coupling) Analysis for Structural and Conformational Insights

In standard ¹³C NMR spectroscopy, spectra are often acquired with broadband proton decoupling, which simplifies the spectrum by collapsing all carbon signals into singlets. However, in a proton-coupled spectrum, the signals are split into multiplets due to spin-spin coupling between ¹³C nuclei and adjacent protons (¹H). The magnitude of this interaction, known as the coupling constant (J), provides invaluable structural information.

One-Bond Coupling (¹JCH): This is the coupling between a carbon and the protons directly attached to it. The magnitude of ¹JCH is related to the hybridization of the carbon atom. For the sp³-hybridized carbons in the alkyl chain of butanal (C2, C3, C4), typical ¹JCH values are in the range of 125-135 Hz. ucsd.eduiastate.edu For the sp²-hybridized aldehydic carbon (C1), the ¹JCH value is significantly larger, typically around 170-175 Hz.

Two-Bond Coupling (²JCH): This coupling occurs over two bonds, such as between the aldehydic proton and C2, or between the C2 protons and C1 or C3. A particularly diagnostic value is the ²JCH coupling between the aldehydic proton and the C2 carbon, which is expected to be around 25 Hz. ucl.ac.uk

Three-Bond Coupling (³JCH): Coupling over three bonds provides conformational information, as its magnitude is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. miamioh.edu

Carbon-Carbon Coupling (¹JCC): In natural abundance, observing ¹³C-¹³C coupling is highly improbable. However, in doubly labeled isotopomers (e.g., [1,2-¹³C]butanal), a direct one-bond ¹³C-¹³C coupling constant can be measured, providing direct evidence of the connectivity within the carbon framework. miamioh.edu

Analysis of these coupling constants in specifically labeled butanal isotopomers allows for the unambiguous assignment of signals and provides deep insights into the molecule's structure and preferred conformations in solution.

Table 2: Expected ¹³C-¹H Coupling Constants (J-coupling) in n-Butanal

| Coupling Type | Coupled Nuclei | Hybridization | Expected J-value (Hz) |

| ¹JCH | C 1-H O | sp² | ~170 - 175 |

| ¹JCH | C 2,3,4-H | sp³ | ~125 - 135 ucsd.eduiastate.edu |

| ²JCH | C 2-C-H O | sp²-sp³ | ~25 ucl.ac.uk |

| ²JCH | C 1-C-H ₂ | sp²-sp³ | ~ -6 to -4 ucl.ac.uk |

| ³JCH | C 3-C-C-H O | sp²-sp³-sp³ | ~7 - 8 |

Application of Solid-State ¹³C Magic Angle Spinning (MAS) NMR in Heterogeneous Systems

Solid-state NMR (ssNMR) is a powerful technique for studying molecules in non-solution phases, such as when they are adsorbed onto surfaces. For processes involving heterogeneous catalysis, understanding the interaction between the catalyst and the substrate is crucial. ¹³C MAS NMR can be used to study ¹³C-labeled butanal adsorbed on solid acid catalysts like zeolites or polyoxometalates. netlify.app

In such heterogeneous systems, butanal molecules are no longer tumbling freely as they do in solution, leading to broad NMR signals. Magic Angle Spinning (MAS) is a technique used to average out these broadening interactions, resulting in high-resolution spectra similar to those obtained in liquids. organicchemistrydata.org

By using ¹³C MAS NMR, researchers can:

Identify Adsorbed Species: Characterize the structure of butanal as it binds to active sites on the catalyst surface. For example, the interaction of the carbonyl oxygen with a Brønsted acid site on a zeolite can be observed as a perturbation in the chemical shift of the labeled carbonyl carbon. netlify.app

Monitor Reactions in-situ: Observe the transformation of butanal into intermediates and products directly on the catalyst surface in real-time. najah.edu This allows for the direct identification of reaction intermediates, such as enols or larger condensation products, providing mechanistic evidence that is difficult to obtain through other means. netlify.app

Probe Catalyst-Substrate Interactions: Techniques like Cross-Polarization (CP) can enhance the signals of carbon atoms that are in close proximity to protons on the catalyst surface, providing information about the binding location and orientation of the adsorbed butanal molecules.

Mass Spectrometry (MS) for Isotopic Distribution and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of molecules. When applied to ¹³C-labeled compounds, it becomes a highly sensitive method for assessing isotopic purity and tracing the fate of labeled atoms through fragmentation processes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing and Purity Assessment

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is an ideal technique for analyzing mixtures and assessing the purity of ¹³C-labeled butanal. The mass spectrum of unlabeled butanal shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 72. A small M+1 peak at m/z 73 is also present due to the 1.1% natural abundance of ¹³C.

When analyzing a sample of, for example, [1-¹³C]butanal, the molecular ion peak will appear at m/z 73. The relative intensities of the peaks at m/z 72 and m/z 73 directly correspond to the isotopic purity of the sample. This method is crucial for quality control of labeled starting materials and for tracing the incorporation of the ¹³C label in metabolic or reaction pathway studies. For instance, if ¹³C-labeled precursors are used in a fermentation process, GC-MS can be used to quantify the amount of the label that is incorporated into the butanal product.

Table 3: Expected Molecular Ion (M⁺) Peaks for ¹³C-Labeled Butanal Isotopomers

| Compound | Number of ¹³C Atoms | Molecular Formula | Expected m/z of M⁺ |

| Unlabeled Butanal | 0 | ¹²C₄H₈O | 72 |

| Singly Labeled Butanal | 1 | ¹³C¹²C₃H₈O | 73 |

| Doubly Labeled Butanal | 2 | ¹³C₂¹²C₂H₈O | 74 |

| Triply Labeled Butanal | 3 | ¹³C₃¹²CH₈O | 75 |

| Fully Labeled Butanal | 4 | ¹³C₄H₈O | 76 |

High-Resolution Mass Spectrometry for Molecular Fragmentation Pathways

Upon ionization in a mass spectrometer, the molecular ion of butanal can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule. High-resolution mass spectrometry (HRMS) can measure the m/z of these fragments with very high precision (typically to four decimal places), allowing for the determination of their exact elemental composition.

Key fragmentation pathways for butanal include:

McLafferty Rearrangement: This is a characteristic fragmentation for aldehydes and ketones. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For butanal, this produces a prominent radical cation at m/z 44 , corresponding to the enol of acetaldehyde (B116499) ([C₂H₄O]⁺•).

Alpha-Cleavage: Cleavage of the bond between C1 and C2 can result in the loss of a propyl radical to form the [CHO]⁺ ion (m/z 29 ) or the loss of the formyl radical to form the propyl cation [C₃H₇]⁺ (m/z 43 ).

Beta-Cleavage: Cleavage of the bond between C2 and C3 results in the loss of an ethyl radical to form the [CH₂CHO]⁺ ion, which also appears at m/z 43 .

Using ¹³C-labeled butanal isotopomers in conjunction with HRMS is a powerful strategy for confirming these pathways. For example, in [1-¹³C]butanal, the McLafferty fragment would remain at m/z 44, but the [CHO]⁺ fragment would shift to m/z 30. Conversely, in [4-¹³C]butanal, the McLafferty fragment would shift to m/z 45, while the [C₃H₇]⁺ fragment would also shift by one mass unit. HRMS can easily distinguish between fragments with the same nominal mass, such as [C₂H₃O]⁺ (exact mass 43.0184) and [C₃H₇]⁺ (exact mass 43.0548), providing definitive structural assignments for the fragment ions.

Table 4: Major Fragments in the Mass Spectrum of n-Butanal and Their High-Resolution Masses

| Fragment Ion | Proposed Structure(s) | Nominal m/z | Calculated Exact Mass | Fragmentation Pathway |

| [C₂H₄O]⁺• | [CH₂=CHOH]⁺• | 44 | 44.0262 | McLafferty Rearrangement |

| [C₃H₇]⁺ | [CH₃CH₂CH₂]⁺ | 43 | 43.0548 | α-Cleavage |

| [C₂H₃O]⁺ | [CH₃CO]⁺ | 43 | 43.0184 | β-Cleavage |

| [C₂H₅]⁺ | [CH₃CH₂]⁺ | 29 | 29.0391 | Cleavage of C2-C3 bond |

| [CHO]⁺ | [H-C=O]⁺ | 29 | 29.0028 | α-Cleavage |

Mechanistic Investigations Employing Carbon 13 Labeled N Butanal

Elucidation of Intramolecular Rearrangement Mechanisms

Studies on the McLafferty Rearrangement of Butanal Radical Cations

The McLafferty rearrangement is a well-known fragmentation reaction in mass spectrometry, particularly for carbonyl compounds. libretexts.org Theoretical investigations using density functional theory (DFT) and ab initio methods have been conducted on the butanal radical cation (Bu⁺) to understand the intricacies of this rearrangement. nih.gov The rearrangement can proceed through either a concerted or a stepwise pathway. diva-portal.orgresearchgate.net In the context of butanal, the reaction involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the formation of an enol radical cation and a neutral ethylene (B1197577) molecule. libretexts.orgnih.gov

Quantum chemical calculations have been pivotal in exploring the potential energy surfaces of these pathways. diva-portal.org The use of isotopically labeled compounds, such as those containing ¹³C, in conjunction with these theoretical studies, provides a powerful tool for validating the proposed mechanisms. thieme-connect.de

Isotopic Evidence for Concerted vs. Stepwise Mechanistic Pathways

Computational studies have provided significant evidence regarding the preferred mechanism for the McLafferty rearrangement of the butanal radical cation. Ab initio and DFT calculations suggest that a stepwise mechanism is favored over a concerted one. diva-portal.orgresearchgate.netacs.org These studies have located transition structures for both pathways and calculated their corresponding energy barriers. nih.govresearchgate.net

For the butanal radical cation, a concerted transition structure has been identified with a significant Gibbs barrier height. nih.govresearchgate.net In contrast, several pathways for a stepwise rearrangement have been located, all involving different intermediate complexes. nih.govresearchgate.net The rate-determining step in the stepwise mechanism for the unsubstituted butanal radical cation is the Cα-Cβ bond cleavage, not the initial hydrogen transfer. nih.gov Theoretical calculations predict that the stepwise mechanism is energetically more favorable. researchgate.net The insights from these theoretical investigations are critical for interpreting experimental data from mass spectrometry, especially those involving isotopically labeled butanal, which can help to experimentally distinguish between the concerted and stepwise pathways. acs.org

Intermolecular Reaction Mechanisms of Butanal and its Derivatives

Self-Condensation Reactions: Role of α-Hydrogen Abstraction and Catalytic Effects

The self-condensation of butanal, an aldol (B89426) condensation reaction, is a key process in organic synthesis. This reaction is catalyzed by both acids and bases and involves the abstraction of an α-hydrogen from one butanal molecule to form an enolate. doubtnut.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second butanal molecule. doubtnut.com The presence of an α-hydrogen is crucial for this reaction to occur. quora.com

| Catalyst System | Key Finding | Reference |

| Ti-silica | α-H abstraction is the rate-determining step. | acs.orgosti.gov |

| Silica-supported secondary amines | Cooperative acid-base effects are crucial. | acs.org |

| Zr-BEA zeolites | Open Zr-sites are more active than closed sites. | researchgate.net |

Oligomerization and Polymerization Processes of Labeled Butanal Species

The study of oligomerization and polymerization of butanal and related compounds is crucial for understanding processes that can lead to larger, more complex molecules. The use of ¹³C-labeled species has been particularly valuable in tracking the incorporation and distribution of carbon atoms within the resulting oligomers and polymers. nih.govresearchgate.net

For example, studies on the conversion of ¹³C-labeled n-butane over H-ZSM-5 zeolite have shown that oligomerization-cracking is a key pathway, leading to the formation of various products, including isobutane (B21531) and propane, alongside alkyl-substituted cyclopentenyl cations and condensed aromatic compounds. nih.gov The use of ¹³C Magic Angle Spinning (MAS) NMR spectroscopy allows for the direct observation of the labeled carbon atoms as they are incorporated into these larger structures. nih.gov While not directly focused on butanal, these studies on a related C4 molecule highlight the power of isotopic labeling in understanding the complex reaction networks involved in oligomerization. nih.govresearchgate.net Such techniques can be applied to investigate the oligomerization of butanal itself, providing insights into how the initial ¹³C label in a butanal molecule becomes distributed among the various carbon positions in the resulting oligomers.

Kinetic Isotope Effects (KIEs) and Reaction Rate Determination

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.org The measurement of ¹³C KIEs can indicate whether a specific carbon atom is involved in bonding changes during the rate-limiting step of a reaction. illinois.edu

In the context of butanal reactions, KIEs have been used to probe various mechanistic details. For the self-condensation of butanal, the observation of a kinetic H/D isotope effect suggests that α-hydrogen abstraction is the rate-determining step. acs.orgosti.gov While direct ¹³C KIE data for butanal reactions is not extensively reported in the provided search results, the principles of KIE analysis are broadly applicable. For instance, in other carbonyl condensation reactions, the absence of a significant KIE has been interpreted to mean that enolate formation is likely not the kinetically relevant step. rsc.org The use of ¹³C labeling at natural abundance, measured by high-field NMR, is a developing technique that allows for the determination of KIEs for each carbon in a substrate from a single experiment, offering a powerful alternative to traditional methods that require the synthesis of specifically labeled compounds. illinois.edu The combination of ¹³C and deuterium (B1214612) isotope effects can be particularly insightful for distinguishing between concerted and stepwise mechanisms. acs.org

| Reaction Type | Isotope Used | Mechanistic Insight | Reference |

| Butanal Self-Condensation | D | α-H abstraction is rate-determining. | acs.orgosti.gov |

| General Carbonyl Condensation | ¹³C | Can determine if C-C bond formation is rate-limiting. | illinois.edu |

| General Enzymatic Reactions | ¹³C and D | Can distinguish between concerted and stepwise pathways. | acs.org |

Primary and Secondary Carbon-13 Kinetic Isotope Effects in C-C Bond Transformations

Kinetic isotope effects (KIEs) are the changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Carbon-13 KIEs (¹³C KIEs) are particularly useful for determining whether a C-C bond is broken or formed in the rate-determining step of a reaction. illinois.edu These effects are generally small, typically in the range of 1.02 to 1.10, because the mass difference between ¹²C and ¹³C is only about 8%. wikipedia.orgosti.gov

A primary ¹³C KIE is observed when the C-C bond to the isotopically labeled carbon is broken or formed in the rate-determining step. The magnitude of the primary ¹³C KIE can provide information about the transition state of the reaction. For instance, a larger KIE suggests a more significant change in bonding to the labeled carbon in the transition state.

A secondary ¹³C KIE occurs when the isotopic substitution is at a carbon atom that is not directly involved in the bond-breaking or bond-forming event but is located near the reaction center. wikipedia.org These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the labeled carbon in the transition state. princeton.edu For example, a change from sp³ to sp² hybridization at a carbon adjacent to the reaction center can lead to a measurable secondary ¹³C KIE.

In the context of butanal, mechanistic studies have utilized ¹³C labeling to understand its formation and subsequent reactions. For example, in the oxidation of 1-butanol (B46404), where butanal is an intermediate, C-C bond cleavage can occur, leading to the formation of propanal and formaldehyde. researchgate.netresearchgate.net While specific ¹³C KIE data for the C-C bond transformations of butanal itself are not extensively detailed in the readily available literature, the principles of ¹³C KIEs are fundamental to understanding such processes.

For a hypothetical C-C bond cleavage in butanal, such as decarbonylation to form propane, a primary ¹³C KIE would be expected at the carbonyl carbon and the adjacent carbon if this bond cleavage is rate-determining.

Table 1: Representative Carbon-13 Kinetic Isotope Effects in Organic Reactions This table provides examples of ¹³C KIEs from various organic reactions to illustrate the typical magnitudes of these effects.

| Reaction Type | Labeled Position | k¹²/k¹³ | Reference |

| Sₙ2 Reaction (CH₃Br + CN⁻) | Methyl Carbon | 1.082 ± 0.008 | wikipedia.org |

| Amine Oxidation | Aliphatic Carbon | 1.025 ± 0.002 | nih.gov |

| Diels-Alder Reaction | Diene Terminus | ~1.02-1.04 | illinois.edu |

Data in this table is illustrative of the phenomenon and not specific to butanal C-C cleavage.

Deuterium Kinetic Isotope Effects in Hydrogen Transfer Steps

Deuterium kinetic isotope effects (²H KIEs or kH/kD) are a cornerstone in the study of reaction mechanisms, particularly for reactions involving the transfer of a hydrogen atom, proton, or hydride ion. diva-portal.orgkit.edu The replacement of hydrogen with deuterium doubles the mass, leading to a significant change in the zero-point energy of the C-H bond and consequently a much larger KIE compared to heavy-atom isotopes. wikipedia.orgosti.gov Typical primary deuterium KIEs range from 2 to 8 at room temperature. osti.gov

The magnitude of the deuterium KIE can provide detailed information about the transition state of a hydrogen transfer reaction. A large primary KIE is indicative that the C-H bond is being broken in the rate-determining step. The observation of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting. diva-portal.orgumn.edu

In the context of butanal, hydrogen transfer reactions are crucial in many of its transformations, such as oxidation, reduction, and radical reactions. For instance, the abstraction of a hydrogen atom from the aldehydic group is a key step in many oxidation reactions. Studies on the hydrogen abstraction from butanal by the hydroperoxyl radical (HO₂) have been a subject of theoretical investigations. osti.gov

While specific experimental deuterium KIE data for many butanal reactions are not extensively published, studies on similar molecules provide valuable insights. For example, the study of hydrogen abstraction from 2-butanol (B46777) by the hydroxyl radical has been investigated in detail. osti.gov

Table 2: Experimental Deuterium Kinetic Isotope Effects in Hydrogen Abstraction Reactions This table presents data from related alcohol oxidation reactions to provide context for potential KIEs in butanal reactions.

| Substrate | Radical Abstractor | kH/kD | Temperature (K) | Reference |

| 2-Butanol | OH | Varies by position | 298 | osti.gov |

| Ethanol (B145695) | H | ~5-10 | 300-500 | researchgate.net |

| Methane | OH | ~4.5 | 298 | umn.edu |

The data illustrates the expected range of deuterium KIEs for hydrogen abstraction, a key reaction pathway for butanal.

Influence of Conformational Flexibility and Torsional Anharmonicity on KIEs

Torsional anharmonicity , which is the deviation of the potential energy of a torsional motion from a simple harmonic oscillator, is another crucial factor. researchgate.netosti.gov Neglecting torsional anharmonicity can lead to significant errors in the calculation of reaction rates and KIEs, especially for flexible molecules like butanal.

The study by Zheng, Seal, and Truhlar on the butanal + HO₂ reaction demonstrated that the branching ratios for abstraction from different carbon atoms are sensitive to the treatment of conformational structures and torsional anharmonicity. osti.gov This, in turn, would be expected to influence the observed KIEs if isotopic labeling were introduced at different positions. For example, the KIE for abstraction of the aldehydic hydrogen would be influenced by the populations of conformers that favor the approach of the radical to this site.

Table 3: Conformational Analysis of Butanal This table outlines the key conformers of butanal and their relative energies, which influence reactivity.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 |

| Gauche | ~60° | ~0.6 |

Relative energies are approximate and can vary with the level of theory used in calculations. This conformational preference impacts which hydrogen atoms are more accessible for abstraction, thereby influencing KIEs.

The interplay between conformational dynamics and KIEs is an active area of research. For enzymatic reactions, it has been shown that protein dynamics, which are analogous to conformational changes in small molecules, can significantly influence the observed KIEs. This highlights the general principle that the dynamic nature of reacting molecules is a key determinant of their kinetic behavior.

Applications of Carbon 13 Labeled N Butanal in Metabolic and Catalytic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) in Biochemical Systems

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying intracellular metabolic rates, or fluxes. creative-proteomics.com This method involves introducing a ¹³C-labeled substrate, such as ¹³C-n-butanal, into a biological system and tracking the distribution of the isotope into various metabolites. creative-proteomics.comnih.gov The resulting labeling patterns, often measured by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed picture of the active metabolic pathways. nih.govsci-hub.se

¹³C-MFA is instrumental in quantitatively characterizing the flux distribution within the central carbon metabolism. nih.govshimadzu.com By feeding cells with a specifically labeled carbon source, like [1-¹³C]glucose, and analyzing the isotopic enrichment in key metabolites such as proteinogenic amino acids, researchers can determine the relative contributions of different pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. shimadzu.comejbiotechnology.info This approach allows for the calculation of flux ratios at critical metabolic branch points. shimadzu.comnrel.gov For instance, the labeling pattern in pyruvate (B1213749) derived from [1-¹³C]glucose can distinguish between its formation via the Embden-Meyerhof-Parnas (EMP) pathway, which retains the label, and the pentose phosphate pathway, where the labeled carbon is lost as CO2. shimadzu.com This detailed flux information is crucial for understanding cellular physiology and identifying metabolic bottlenecks. nih.gov

The data from ¹³C-MFA studies can be used to construct comprehensive metabolic flux maps, providing a system-level understanding of cellular metabolism. sci-hub.se These maps are invaluable for metabolic engineering efforts aimed at optimizing the production of desired biochemicals. creative-proteomics.com

Table 1: Key Aspects of ¹³C-MFA in Central Carbon Metabolism

| Feature | Description | Relevance to Butanal Studies |

|---|---|---|

| Principle | Tracing the flow of ¹³C from a labeled substrate through metabolic pathways. creative-proteomics.comnih.gov | Allows for the elucidation of pathways involved in butanal biosynthesis or degradation. |

| Methodology | Culturing cells with ¹³C-labeled substrates, followed by analysis of metabolite labeling patterns using MS or NMR. nih.govsci-hub.se | Can be used to track the carbon backbone of butanal and identify its metabolic fate. |

| Output | Quantitative flux distribution through central metabolic pathways. nih.govshimadzu.com | Determines the efficiency of precursor supply for engineered butanal production pathways. |

| Application | Identifying metabolic bottlenecks and guiding metabolic engineering strategies. nih.gov | Optimizing microbial strains for enhanced butanol or butanal production. ejbiotechnology.info |

In the context of microbial fermentations, ¹³C-labeled substrates are essential for tracing the biosynthetic pathways of products like butanol, for which butanal is a direct precursor. maranasgroup.com Two primary routes for 1-butanol (B46404) production in engineered E. coli are the fermentative pathway, which utilizes pyruvate and acetyl-CoA, and the keto-acid pathway, which converts natural amino acids. maranasgroup.com By using ¹³C-labeled glucose, researchers can track the incorporation of labeled carbons into butanol and its intermediates. google.com This allows for the identification of the dominant production pathways and the quantification of flux through each route. maranasgroup.com

For example, studies have employed ¹³C-labeled glucose to confirm the production of 4-hydroxybutyrate (4-HB) and 1,4-butanediol (B3395766) (BDO), where 4-hydroxybutanal is an intermediate, by demonstrating the incorporation of the ¹³C label into the final products. google.com Similarly, ¹³C-labeled L-leucine has been used to study the formation of 3-methylbutanal (B7770604) and 3-methylbutan-1-ol during fermentation. acs.org This ability to trace precursors is vital for understanding and optimizing the microbial production of these valuable chemicals. ejbiotechnology.info

Stable Isotope Probing (SIP) is a powerful technique used to link microbial identity to metabolic function within complex environmental samples. nih.gov By introducing a ¹³C-labeled substrate, such as butanal, into a system like soil or a microbial consortium, researchers can identify the specific microorganisms that are actively consuming the substrate. osti.govdcu.ie This is achieved by extracting and analyzing biomolecules like DNA, RNA, or lipids for ¹³C enrichment. dcu.ie

A recent advancement in this area is flow-through SIP (Flow-SIP), which minimizes the issue of cross-feeding, where secondary organisms consume labeled byproducts released by the primary consumers. researchgate.netnih.gov In this method, a continuous flow of medium containing the labeled substrate is passed over the microbial community, constantly washing away metabolites and ensuring that label incorporation is primarily due to direct uptake of the initial substrate. researchgate.netnih.gov This allows for a more accurate identification of the primary consumers of a specific carbon source within a complex food web. nih.gov

Mechanistic Probes in Catalytic Reaction Networks

Isotopically labeled molecules, including ¹³C-butanal, are invaluable probes for elucidating the mechanisms of complex catalytic reactions. nih.gov They provide a means to track the transformation of reactants, identify reaction intermediates, and understand the dynamics of surface processes in heterogeneous catalysis. acs.org

In heterogeneous catalysis, understanding the interaction between reactants and the catalyst surface is crucial for rational catalyst design. acs.org ¹³C-labeled reactants, in conjunction with spectroscopic techniques like solid-state NMR and infrared spectroscopy, allow for the in-situ observation of surface-adsorbed species and reaction intermediates. acs.orgresearchgate.net For instance, in the conversion of ethanol (B145695) to butanol, a process where butanal is a key intermediate, ¹³C-labeled ethanol can be used to identify the formation of surface-bound ethoxy species, acetaldehyde (B116499), and subsequent C-C coupled intermediates. osti.govacs.orgrsc.org

Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental studies by predicting the structures and energetics of surface intermediates, further clarifying the reaction mechanism. acs.orgresearchgate.net The combination of isotopic labeling and spectroscopy has been instrumental in understanding the Guerbet reaction, a key process for upgrading ethanol to higher alcohols like butanol, by confirming the role of aldehyde intermediates. rsc.org

Table 2: Techniques for Studying Catalyst Surface Interactions

| Technique | Information Provided | Role of ¹³C-Butanal |

|---|---|---|

| Solid-State NMR | Provides detailed molecular-level structure of surface species and reaction intermediates. acs.org | Allows for the direct observation of the carbon backbone of butanal and its transformation on the catalyst surface. |

| Infrared (IR) Spectroscopy | Monitors the consumption of reactants and the formation of surface species by detecting their vibrational signatures. acs.org | Can be used to track the carbonyl group of butanal and identify its reaction products. |

| Density Functional Theory (DFT) | Predicts the stability, structure, and spectroscopic signatures of surface intermediates and evaluates reaction pathways. acs.orgresearchgate.net | Complements experimental data by providing a theoretical framework for the observed transformations of butanal. |

Isotopic labeling is also a powerful tool for investigating the dynamics of bond breaking and formation in catalytic reactions through label scrambling and exchange studies. researchgate.netupv.es When a ¹³C-labeled molecule is introduced into a reaction, the distribution of the label in the products can reveal information about reversible reaction steps and the formation of symmetric intermediates.

For example, in the isomerization of C4 olefins over zeolite catalysts, the use of ¹³C-labeled butanol (a precursor to butanal and butenes) has shown complete scrambling of the ¹³C label in the products. researchgate.net This observation provided evidence for the formation of a highly active and symmetric intermediate, a protonated methylcyclopropane, which facilitates the rearrangement of the carbon skeleton. researchgate.net Similarly, H/D exchange studies in the hydrogenation of butanal can reveal details about the reversibility of C-H bond activation steps on the catalyst surface. scholaris.ca Such studies are crucial for building accurate kinetic models and understanding the fundamental steps of catalytic cycles. scholaris.ca

Computational and Theoretical Chemistry Studies of Carbon 13 Labeled N Butanal Reactivity

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reaction energetics of molecules like (2-13C)butanal. nih.gov These methods solve approximations of the Schrödinger equation to determine the wavefunctions of electrons, which in turn allows for the calculation of numerous molecular properties. northwestern.edu

Calculations can determine the optimized molecular geometry (bond lengths and angles), electronic energy, and electrical properties such as dipole moments. northwestern.edu For butanal, this includes detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity, as they govern interactions with other chemical species. multidisciplinaryjournals.com For instance, the HOMO energy is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. multidisciplinaryjournals.com

When a carbon-13 isotope is introduced at the second position of butanal, the fundamental electronic structure (i.e., the potential energy surface) remains unchanged due to the identical nuclear charge. However, the increased mass of the 13C nucleus significantly affects the vibrational frequencies of the molecule. Quantum chemical calculations can precisely compute these frequencies. The most pronounced changes are observed in vibrational modes involving the C2 atom. This shift in vibrational frequencies leads to a difference in the zero-point vibrational energy (ZPVE) between the labeled and unlabeled isotopologues.

| Property | Method | Basis Set | Calculated Value for n-Butanal | Calculated Value for (2-13C)butanal |

| HOMO Energy | B3LYP | 6-31G(d,p) | -0.25 Hartree | -0.25 Hartree |

| LUMO Energy | B3LYP | 6-31G(d,p) | +0.03 Hartree | +0.03 Hartree |

| Dipole Moment | B3LYP | 6-31G(d,p) | 2.75 Debye | 2.75 Debye |

| C2-H Stretch Freq. | B3LYP | 6-31G(d,p) | ~2980 cm⁻¹ | ~2975 cm⁻¹ |

| C1=O Stretch Freq. | B3LYP | 6-31G(d,p) | ~1740 cm⁻¹ | ~1738 cm⁻¹ |

| Zero-Point Energy | B3LYP | 6-31G(d,p) | 85.50 kcal/mol | 85.45 kcal/mol |

Table 1: Exemplary data from quantum chemical calculations for n-butanal and its 13C isotopologue. The values are illustrative and representative of typical computational outputs. Electronic properties like HOMO/LUMO energies are largely unaffected by isotopic substitution, while vibrational frequencies and zero-point energies show slight modifications.

Molecular Dynamics Simulations of Isotopic Species

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. unica.it Unlike quantum chemical methods that focus on static electronic properties, MD provides a detailed view of the dynamic behavior of systems, such as liquids or solutions. unica.itresearchgate.net To simulate a molecule like (2-13C)butanal, a classical force field is required.

A force field is a set of parameters and equations that defines the potential energy of a system of particles. nih.gov It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov The development of a force field for (2-13C)butanal would involve:

Quantum Mechanical Calculations: Initial parameters for bond lengths, angles, and partial atomic charges are often derived from high-level quantum chemical calculations on the isolated molecule. acs.org

Parameter Refinement: These initial parameters are then refined by running MD simulations and comparing the calculated macroscopic properties (like density and heat of vaporization) against experimental data for liquid butanal. acs.orgnih.gov

For an isotopic species like (2-13C)butanal, the force field parameters governing the potential energy surface (bond force constants, equilibrium angles, partial charges, etc.) are identical to those of the unlabeled molecule. The only difference introduced into the simulation is the mass of the C2 atom.

MD simulations can then be used to study how this mass change affects the dynamic properties of butanal in a condensed phase. Simulations can model liquid butanal or butanal in a solvent, providing insights into:

Transport Properties: The diffusion coefficient of (2-13C)butanal might be slightly lower than that of unlabeled butanal due to its higher mass.

Structural Organization: The radial distribution functions can be calculated to understand the local structure and arrangement of molecules in the liquid phase.

Conformational Dynamics: Butanal exists as a mixture of different conformers due to rotation around its C-C bonds. MD simulations can track the rate of transitions between these conformers and determine if the isotopic substitution influences the conformational equilibrium or dynamics. uni-freiburg.de

Studies on related molecules like butanol isomers have successfully used MD simulations to investigate liquid structure, thermodynamics, and hydrogen bonding networks, demonstrating the utility of this approach. unica.itnih.gov

| Parameter Type | Atom(s) Involved | Exemplary Value |

| Bond Stretch (k_b) | C-C | 310 kcal/mol/Ų |

| Angle Bend (k_θ) | C-C-C | 50 kcal/mol/rad² |

| Torsion (V_n) | C-C-C-C | V1=0.2, V2=0.1, V3=1.5 kcal/mol |

| Lennard-Jones (ε) | O (carbonyl) | 0.21 kcal/mol |

| Lennard-Jones (σ) | O (carbonyl) | 3.0 Å |

| Partial Charge | O (carbonyl) | -0.55 e |

| Partial Charge | C (carbonyl) | +0.45 e |

| Atomic Mass | C2 (unlabeled) | 12.011 amu |

| Atomic Mass | C2 (labeled) | 13.003 amu |

Table 2: A selection of typical parameters found in a classical force field (e.g., AMBER, CHARMM) suitable for simulating butanal. The only parameter that differs between (2-13C)butanal and n-butanal in an MD simulation is the atomic mass of the C2 carbon.

Transition State Theory and Reaction Path Analysis for Isotopic Effects

Transition State Theory (TST) is a cornerstone of chemical kinetics that provides a framework for calculating reaction rates. It posits that reactants are in equilibrium with a high-energy transition state structure, and the rate of reaction is proportional to the concentration of this species. acs.org When combined with quantum chemical calculations, TST is exceptionally useful for understanding and quantifying kinetic isotope effects (KIEs). acs.orgresearchgate.net

A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. acs.org For (2-13C)butanal, labeling the C2 position can lead to a primary or secondary KIE depending on the reaction mechanism.

Primary KIE: Occurs if the C-C or C-H bond at the C2 position is broken or formed in the rate-determining step of the reaction.

Secondary KIE: Occurs if the bonding at the C2 position is changed (e.g., a change in hybridization) during the rate-determining step, even if no bonds to the C2 atom are broken.

The origin of the KIE is the change in zero-point vibrational energy (ZPVE) between the reactant and the transition state. Isotopic substitution alters the ZPVE of the reactant. It also alters the ZPVE of the transition state. The KIE is determined by the difference between these ZPVE changes.

Reaction Path Analysis involves computationally mapping the potential energy surface of a reaction. acs.org This is done by identifying the minimum energy path that connects reactants to products via the transition state. By calculating the energies and vibrational frequencies of the reactant, transition state, and product, one can compute the activation energy and the theoretical KIE. For example, in the Guerbet reaction, ethanol (B145695) is converted to butanol, a process in which butanal is a key intermediate formed via aldol (B89426) condensation. acs.orgresearchgate.net A computational study of this reaction would involve:

Locating the transition state structure for the rate-limiting step involving butanal.

Calculating the harmonic vibrational frequencies for both the reactant (butanal) and the transition state.

Repeating these calculations for the (2-13C)butanal isotopologue.

Using the ZPVEs from these calculations to predict the KIE.

A calculated KIE greater than 1 (k12/k13 > 1) is a "normal" KIE, indicating the reaction is slower with the heavier isotope. An "inverse" KIE (k12/k13 < 1) is also possible if bonding becomes stiffer in the transition state. Comparing the computationally predicted KIE with an experimentally measured value is a powerful way to validate a proposed reaction mechanism. acs.orgresearchgate.net

| Parameter | Reactant (12C-butanal) | Reactant (13C-butanal) | Transition State (12C) | Transition State (13C) |

| Potential Energy (E) | 0.00 kcal/mol | 0.00 kcal/mol | 25.00 kcal/mol | 25.00 kcal/mol |

| Zero-Point Energy (ZPVE) | 85.50 kcal/mol | 85.45 kcal/mol | 84.20 kcal/mol | 84.17 kcal/mol |

| E + ZPVE | 85.50 kcal/mol | 85.45 kcal/mol | 109.20 kcal/mol | 109.17 kcal/mol |

| Activation Energy (ΔE‡) | 23.70 kcal/mol | 23.72 kcal/mol | - | - |

| Calculated k12/k13 | - | - | - | 1.03 |

Table 3: Illustrative data for a hypothetical reaction involving butanal, demonstrating the calculation of a kinetic isotope effect using Transition State Theory. The difference in activation energy arises from the differing zero-point energies of the isotopologues at the reactant and transition states, leading to a predictable KIE.

Development of Computational Models for Isotopic Distribution Prediction

When a reaction involving (2-13C)butanal proceeds, the 13C label may be retained in the main product, or it could be distributed among various products and byproducts, depending on the reaction mechanism. Computational models are being developed to predict this final isotopic distribution, which is crucial for interpreting data from techniques like mass spectrometry and NMR spectroscopy.

These models can range from simple statistical approaches to complex machine learning algorithms.

Algorithmic Approaches: For molecules, especially large biomolecules, algorithms have been developed to compute the expected isotopic distribution based on natural abundance. These algorithms, such as those based on polynomial expansions or Fourier transforms, can be adapted to handle specific labeling patterns. For a reaction involving (2-13C)butanal, one could use these algorithms to predict the mass spectra of potential products by defining their elemental composition and specifying the 100% 13C enrichment at a particular atomic position.

Machine Learning Models: More recently, machine learning approaches, such as random forest models, are being explored to predict isotopic distributions. nih.gov These models can be trained on large datasets of known isotopic patterns or reaction outcomes. For chemical reactions, a model could be trained on a database of reactions involving isotopically labeled compounds to predict how labels are distributed in new, unstudied reactions. Such a model for butanal would require data on various reaction types (e.g., aldol condensation, oxidation, reduction) to learn the patterns of bond formation and cleavage and thus predict the fate of the 13C label.

The development of these predictive models is vital for fields like metabolic flux analysis, where researchers use isotopically labeled substrates to trace metabolic pathways. Accurate prediction of the isotopic distribution in products is essential for correctly inferring the underlying biochemical reaction network.

Emerging Analytical Methodologies for Isotopic Tracer Studies

In Situ and Operando Spectroscopic Methods with Isotopic Resolution

In situ and operando spectroscopic techniques are powerful tools for observing chemical transformations in real-time and under actual reaction conditions. These methods provide insights into reaction intermediates, catalyst behavior, and kinetics without the need for sample quenching or extraction. When combined with isotopic labeling, they can track the transformation of specific atoms within a molecule.

Vibrational spectroscopies, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly well-suited for isotopic tracer studies. The substitution of an atom with a heavier isotope, such as replacing ¹²C with ¹³C, alters the vibrational frequency of the chemical bonds involving that atom. This "isotopic shift" is detectable and provides a direct method for tracking the labeled position. For (2-¹³C)butanal, the C-H and C-C bonds at the second carbon position, and most notably the adjacent C=O carbonyl group, will exhibit vibrational frequencies that are shifted to lower wavenumbers compared to the unlabeled compound.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is an in situ technique ideal for studying reactions on the surface of heterogeneous catalysts. In a hypothetical study of (2-¹³C)butanal oxidation over a metal oxide catalyst, DRIFTS could be used to monitor the disappearance of the characteristic vibrational bands of the labeled butanal and the simultaneous appearance of new bands corresponding to reaction intermediates and products. By observing the specific shifts in these bands, researchers can confirm that the observed products originate from the labeled precursor. For example, the formation of a surface-bound carboxylate intermediate from (2-¹³C)butanal would show a characteristic isotopically shifted C=O stretching frequency. mdpi.comresearchgate.net

Operando Raman Spectroscopy offers complementary information, especially for reactions in aqueous media or for bonds that are weak absorbers in IR spectroscopy. nih.gov It can be used to track the conversion of (2-¹³C)butanal in real-time during electrochemical or catalytic processes, identifying labeled intermediates by their unique vibrational signatures. The ability to monitor these changes as they happen provides a dynamic view of the reaction pathway.

The table below summarizes key spectroscopic techniques applicable to isotopic tracer studies of (2-¹³C)butanal.

| Technique | Principle | Application to (2-¹³C)butanal | Key Insights |

| DRIFTS | Measures infrared absorption of species on a catalyst surface. | Monitoring surface reactions of (2-¹³C)butanal in real-time. | Identification of labeled surface intermediates; catalyst-reactant interactions. |

| Operando Raman | Detects vibrational modes via inelastic scattering of laser light. | Tracking the conversion of (2-¹³C)butanal during catalytic or electrochemical reactions. | Elucidation of reaction mechanisms; detection of intermediates in aqueous systems. |

| In Situ NMR | Uses magnetic fields to probe the environment of specific nuclei. | Distinguishing between ¹²C and ¹³C environments in solution or on surfaces. nih.gov | Confirmation of label position; structural analysis of intermediates and products. |

Advanced Mass Spectrometry Techniques for Isotopic Fine Structure Analysis

Mass spectrometry (MS) is a cornerstone of isotopic analysis, capable of detecting minute mass differences between unlabeled molecules and their isotopically labeled counterparts (isotopologues). wikipedia.org Advances in high-resolution mass spectrometry (HRMS) have enabled the analysis of the "isotopic fine structure," which refers to the resolution of individual isotopologue peaks that may be separated by only a few millidaltons (mDa). This capability is crucial for distinguishing between different isotopic substitutions that may have the same nominal mass (e.g., two ¹³C atoms vs. a ³⁴S atom).

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest resolving power and mass accuracy among all MS techniques. With resolving powers exceeding 1,000,000, FT-ICR MS can easily separate and accurately measure the masses of different isotopologues of butanal and its metabolites. This ultra-high resolution allows for the unambiguous determination of elemental formulas and the precise quantification of isotopic enrichment, even in highly complex samples.

Orbitrap Mass Spectrometry is another HRMS technology that has become widely adopted due to its high resolution (up to 500,000), high mass accuracy, and rapid scan speeds. Orbitrap analyzers are well-suited for coupling with liquid chromatography, making them ideal for dynamic tracer studies in metabolomics. For a study involving (2-¹³C)butanal, an Orbitrap instrument could detect and quantify the M+1 isotopologue of the parent compound and any metabolites that have incorporated the ¹³C label, providing detailed information on metabolic flux.

These advanced MS techniques allow for the precise measurement of the mass-to-charge ratio (m/z) of ions, enabling the clear separation of the ¹²C-butanal peak from the (2-¹³C)butanal peak, which has a mass increase of approximately 1.00335 Da.

The following table compares the performance characteristics of these key HRMS instruments for isotopic fine structure analysis.

| Feature | FT-ICR MS | Orbitrap MS |

| Resolving Power | >1,000,000 | Up to 500,000 |

| Mass Accuracy | < 1 ppm | 1-3 ppm |

| Scan Speed | Slower | Faster |

| Primary Application | Analysis of complex mixtures (e.g., petroleomics); structural elucidation. | Metabolomics; proteomics; high-throughput screening. |

| Suitability for (2-¹³C)butanal | Excellent for detailed isotopic fine structure analysis and formula confirmation. | Excellent for quantitative metabolic flux analysis when coupled with chromatography. |

Hyphenated Techniques for Comprehensive Labeled Metabolite Profiling

To trace the fate of the ¹³C label from (2-¹³C)butanal through intricate metabolic networks, it is essential to first separate the complex mixture of metabolites before mass analysis. Hyphenated techniques, which couple a separation method with a mass spectrometer, are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile compounds. Butanal and many of its early-stage metabolites are volatile and thus well-suited for GC analysis. After separation on the GC column, the compounds enter the mass spectrometer, where their mass spectra and isotopic enrichment can be determined. GC-MS provides excellent chromatographic resolution and sensitive detection, making it a powerful tool for identifying and quantifying specific labeled metabolites in a targeted analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that has become central to the field of metabolomics. LC can separate a wide range of compounds based on their polarity and other physicochemical properties, including non-volatile metabolites that are not amenable to GC analysis. Coupling LC with a high-resolution mass spectrometer like an Orbitrap or a Time-of-Flight (TOF) instrument enables the comprehensive profiling of metabolites derived from (2-¹³C)butanal. This approach can simultaneously measure the isotopic enrichment in hundreds of metabolites, providing a global snapshot of the metabolic impact of the labeled tracer.

These hyphenated approaches are critical for stable isotope-resolved metabolomics (SIRM), a strategy that uses labeled substrates like (2-¹³C)butanal to map active metabolic pathways and quantify their fluxes.

The table below outlines common hyphenated techniques and their utility in profiling metabolites from (2-¹³C)butanal.

| Technique | Separation Principle | Analytes | Application in (2-¹³C)butanal Studies |

| GC-MS | Volatility and column interaction. | Volatile and semi-volatile compounds (e.g., aldehydes, alcohols, small organic acids). | Targeted analysis of butanal and its direct conversion products. |

| LC-MS | Polarity, charge, size (depending on column). | Wide range of metabolites (e.g., amino acids, sugars, nucleotides, lipids). | Untargeted metabolomics to map the distribution of the ¹³C label throughout the metabolic network. |

| CE-MS | Charge-to-size ratio. | Charged/polar metabolites. | Analysis of central carbon metabolism intermediates that are highly polar. |

Future Research Directions and Interdisciplinary Prospects

Integration of ¹³C-Labeling with Advanced Omics Technologies

The integration of stable isotope labeling with high-throughput "omics" technologies, such as metabolomics and fluxomics, represents a significant frontier in systems biology and biomedical research. Using (2-¹³C)butanal as a tracer allows researchers to follow the carbon backbone of the molecule through intricate metabolic networks.

Metabolomics and Fluxomics: ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique that quantifies the rates (fluxes) of intracellular metabolic pathways. mdpi.comnih.gov By introducing a ¹³C-labeled substrate like (2-¹³C)butanal into a biological system, scientists can track the distribution of the ¹³C label into downstream metabolites. nih.govosti.gov Analysis of the mass isotopologue distributions (MIDs) of these metabolites via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides quantitative data on pathway activity. mdpi.comnih.govnih.gov

Future research will focus on expanding the scope and resolution of these techniques. This includes:

Dynamic ¹³C-MFA: Moving beyond steady-state analysis to capture the dynamic responses of metabolic networks to perturbations over time. osti.gov

Genome-Scale Modeling: Integrating ¹³C labeling data directly into genome-scale metabolic models (GEMs) to provide a more comprehensive and predictive understanding of cellular metabolism. plos.orgbiorxiv.org This allows for the elucidation of flux through the entirety of an organism's known metabolic reactions, rather than being confined to central carbon metabolism. plos.org

Multi-Omics Integration: Combining ¹³C-fluxomics data with transcriptomics, proteomics, and genomics to build multi-layered models of cellular function. researchgate.net For instance, changes in metabolic fluxes measured using (2-¹³C)butanal could be correlated with the expression levels of genes encoding the enzymes that catalyze those reactions.

Isotopic Ratio Outlier Analysis (IROA): A key challenge in untargeted metabolomics is distinguishing true biological signals from background noise and artifacts. frontiersin.org The IROA technique utilizes ¹³C labeling to address this. In an IROA experiment, one sample population is grown on a medium with 95% ¹³C enrichment, while the experimental population receives 5% ¹³C enrichment. frontiersin.org The samples are then mixed and analyzed together. Metabolites of biological origin will appear as distinct pairs of isotopic patterns, allowing for confident identification and relative quantification, while artifacts will lack this signature. frontiersin.orgresearchgate.net This approach significantly improves the accuracy of compound annotation in complex biological samples. frontiersin.org

| Technology | Application with ¹³C-Labeling | Future Direction | Key Benefit |

| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Quantifying intracellular metabolic pathway rates. mdpi.comnih.gov | Integration with genome-scale models; dynamic flux analysis. osti.govplos.org | Provides quantitative understanding of cellular metabolism. |

| Mass Spectrometry (MS) | Measuring mass isotopologue distributions (MIDs) for MFA and metabolomics. mdpi.comresearchgate.net | Higher resolution instruments for improved accuracy and sensitivity. researchgate.net | Enables tracking of isotopic labels through metabolic networks. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining positional isotopomer information; analyzing intact metabolic networks. mdpi.comnih.gov | Hyperpolarization techniques to dramatically increase signal sensitivity. researchgate.net | Provides detailed structural information on labeled molecules. |

| Isotopic Ratio Outlier Analysis (IROA) | Differentiating biological signals from artifacts in untargeted metabolomics. frontiersin.org | Broader application across different biological systems and sample types. | Enhances accuracy and confidence in metabolite identification. |

Rational Design of Catalysts Based on Isotopic Mechanistic Insights

Isotopic labeling is a definitive tool for elucidating reaction mechanisms in catalysis. By substituting an atom with its isotope, such as ¹²C with ¹³C in a butanal molecule, researchers can trace the pathways of bond formation and cleavage. This mechanistic understanding is fundamental to the rational design of new and improved catalysts. rsc.orgacs.org

When studying a reaction involving (2-¹³C)butanal, the final position of the ¹³C label in the product molecules provides unambiguous evidence of the reaction pathway. For example, in catalytic processes like hydroformylation or aldol (B89426) condensation, tracking the ¹³C label can reveal the precise steps of C-C bond formation and help differentiate between proposed mechanistic cycles. wikipedia.org

Future prospects in this area include:

Predictive Catalyst Modeling: Using the mechanistic data from isotopic studies to build and validate computational models that can predict the performance of new catalyst designs. acs.org Density functional theory (DFT) calculations, for instance, can be correlated with experimental isotopic data to build accurate reactivity and selectivity descriptors for catalysts. acs.org

Tailoring Selectivity: Designing catalysts that can control reaction selectivity based on subtle electronic or steric effects. Isotopic studies can reveal the rate-determining steps and key intermediates that govern selectivity, providing clear targets for catalyst modification. rsc.orgrsc.org

Sustainable Chemistry: Developing catalysts for green chemical processes, such as using CO₂ as a C1 source. rsc.org Isotope labeling experiments with ¹³CO₂ are crucial for understanding how the carbon atom is incorporated into the final products, guiding the design of efficient catalysts for carbon fixation. rsc.org

| Research Area | Contribution of Isotopic Labeling | Future Goal | Example Application |

| Mechanistic Elucidation | Tracing atomic pathways during a chemical reaction. nih.gov | Developing a complete kinetic and mechanistic picture of complex catalytic cycles. | Studying the conversion of ¹³C-labeled n-butane on zeolites to understand cracking and isomerization pathways. nih.gov |

| Computational Chemistry | Providing experimental data to validate and refine theoretical models (e.g., DFT). acs.org | Creating predictive models for in-silico catalyst screening and design. | Correlating theoretical binding energies with experimental selectivity in CO₂ reduction catalysts. acs.org |

| Selective Catalysis | Identifying the origins of regio- and stereoselectivity. rsc.org | Designing catalysts with near-perfect control over product formation. | Optimizing rhodium catalysts for hydrocarboxylation reactions. rsc.org |

| Heterogeneous Catalysis | Probing the nature of active sites and surface intermediates. europa.eu | Designing stable and highly active solid-state catalysts. | Using ¹⁵N₂ to trace the nitrogen source in ammonia (B1221849) synthesis. acs.org |

Development of Novel ¹³C-Labeling Strategies and Analytical Tools

The utility of ¹³C-labeled compounds like (2-¹³C)butanal is directly linked to the methods available for their synthesis and analysis. Continued innovation in these areas is essential for pushing the boundaries of what can be studied.

Novel Labeling Strategies: The high cost and limited availability of many ¹³C-labeled compounds can be a barrier to research. researchgate.net Future work is aimed at creating more efficient, versatile, and cost-effective labeling methods.

Universal Labeled Precursors: One promising strategy involves using simple, universally applicable ¹³C-labeled building blocks. For example, researchers have developed methods to produce ¹³C₂-acetylene from elemental ¹³C, which can then be used in a wide range of atom-economical transformations to synthesize various labeled molecules. researchgate.net

Enzymatic and Biological Labeling: For complex biomolecules, enzymatic methods offer high specificity for labeling particular sites, such as the glycan chains on glycoproteins, without perturbing the rest of the molecule. oup.com Similarly, engineering microorganisms to produce specific ¹³C-labeled compounds is a growing area of interest. nih.gov

Segmental Isotope Labeling: In large molecules like proteins, it can be advantageous to label only specific domains or segments. This simplifies complex NMR spectra and allows for the study of structure and dynamics in a targeted manner. utoronto.ca

Advanced Analytical Tools: Improvements in analytical instrumentation are critical for maximizing the information gained from ¹³C-labeling experiments.

Hyperpolarized ¹³C MRI and MRS: Hyperpolarization can increase the NMR signal of ¹³C-labeled substrates, like ¹³C-pyruvate, by several orders of magnitude. researchgate.net This enables real-time, in vivo monitoring of metabolic pathways, offering revolutionary potential for clinical diagnostics, particularly in neurology and oncology. researchgate.net

High-Resolution Mass Spectrometry: Advances in instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS provide ultra-high resolution and mass accuracy, which is crucial for resolving complex isotopic patterns and accurately determining elemental formulas in metabolomics research. researchgate.net

Integrated Analytical Platforms: The future lies in combining multiple analytical techniques. For example, using LC-MS with IROA to identify unknown metabolites of interest, followed by preparative chromatography and ¹³C-NMR to elucidate their complete chemical structures. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity (213C)butanal, and how can potential impurities be identified and quantified?

- Methodological Answer : Synthesis of isotopically labeled butanal derivatives (e.g., ¹³C-labeled) typically involves catalytic oxidation of labeled alcohols or selective aldehyde functionalization. For purity assessment, combine gas chromatography-mass spectrometry (GC-MS) with isotope-specific detection to distinguish labeled compounds from unlabeled impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, can confirm isotopic incorporation at specific carbon positions. Quantify impurities using calibrated retention times and spectral libraries .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the structural features and isotopic labeling of this compound?

- Methodological Answer : For ¹³C-labeled butanal, employ high-resolution ¹³C-NMR with inverse-gated decoupling to enhance signal-to-noise ratios. Assign peaks using reference data for unlabeled butanal and isotopic shift databases. Infrared (IR) spectroscopy should focus on the carbonyl stretch (~1720 cm⁻¹) to monitor aldehyde functionality. Couple these with isotopic ratio mass spectrometry (IRMS) to verify labeling efficiency .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction kinetics of this compound under varying catalytic conditions?